Cyclohexyl(m-tolyl)methanamine hydrochloride
Overview
Description
Cyclohexyl(m-tolyl)methanamine hydrochloride is a useful research compound. Its molecular formula is C14H22ClN and its molecular weight is 239.78 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Catalyst for Selective Hydroxylation of Alkanes
Cyclohexyl(m-tolyl)methanamine hydrochloride, as part of a diiron(III) complex, has been studied for its catalytic properties, particularly in the selective hydroxylation of alkanes. The research by Sankaralingam & Palaniandavar (2014) demonstrated that certain ligand frameworks, which may include this compound, significantly influence the catalytic efficiency and selectivity of the hydroxylation process of alkanes such as cyclohexane and adamantane. This reveals its potential application in organic synthesis and industrial processes where specific hydroxylation of alkanes is desired (Sankaralingam & Palaniandavar, 2014).
2. In Organocatalyst Poisoning
The compound has been identified as a side product in benzylation reactions, specifically when benzyl bromide and sodium hydride are used in DMF. This amine, formed as an impurity, was found to act as a catalyst poison in certain glycosylation reactions. This identifies the compound's relevance in understanding and mitigating adverse reactions in chemical synthesis processes, where its presence can significantly affect the outcome of the reactions (Colgan, Müller‐Bunz, & McGarrigle, 2016).
Mechanism of Action
Target of Action
Similar compounds have been known to target various cellular structures and processes .
Mode of Action
It is known that similar compounds interact with their targets, causing significant changes in cellular processes .
Biochemical Pathways
It is known that similar compounds can affect a variety of biochemical pathways, leading to downstream effects .
Pharmacokinetics
The pharmacokinetics of similar compounds have been studied, and these studies can provide some insight into the potential adme properties of cyclohexyl(m-tolyl)methanamine hydrochloride .
Result of Action
Similar compounds have been known to cause a variety of effects at the molecular and cellular levels .
Action Environment
It is known that the action of similar compounds can be influenced by factors such as ph .
Properties
IUPAC Name |
cyclohexyl-(3-methylphenyl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N.ClH/c1-11-6-5-9-13(10-11)14(15)12-7-3-2-4-8-12;/h5-6,9-10,12,14H,2-4,7-8,15H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REDGXWHDPGXJTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C2CCCCC2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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